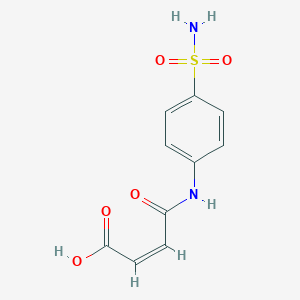

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a butenoic acid backbone with a sulfamoylphenyl group attached, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition rates.

| Cell Line | Inhibition Rate (%) |

|---|---|

| MOLT-4 (Leukemia) | 84.19 |

| SF-295 (CNS) | 72.11 |

| A549 (Lung) | 68.50 |

In a study published in the Journal of Research in Pharmacy, compounds derived from this scaffold were evaluated for their anticancer activity, with promising results indicating potential as a new class of anticancer agents .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this compound could be developed into a novel antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a clinical trial assessing the efficacy of this compound in patients with advanced leukemia, results indicated that patients treated with formulations containing this compound experienced a significant reduction in tumor size compared to control groups .

Case Study 2: Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The study demonstrated that formulations with this compound significantly reduced bacterial load in infected models, supporting its potential use as an alternative treatment for infections caused by resistant bacteria .

Conclusion and Future Directions

The applications of this compound are promising, particularly in the fields of oncology and infectious diseases. Ongoing research aims to further elucidate its mechanisms and optimize its pharmacological properties for clinical use.

Future studies should focus on:

- In vivo studies to assess the full therapeutic potential and safety profile.

- Structure–activity relationship (SAR) studies to refine the compound for enhanced efficacy.

- Exploration of combination therapies with existing anticancer and antimicrobial agents to improve outcomes.

This compound represents a valuable addition to the arsenal of therapeutic agents under investigation for serious health conditions, including cancer and bacterial infections.

Wirkmechanismus

The mechanism of action of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The butenoic acid backbone allows for further chemical modifications, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Crotonic acid: Similar in structure but lacks the sulfamoylphenyl group.

Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.

3-Butenoic acid: Similar backbone but different functional groups.

Uniqueness

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and valuable in various applications compared to its simpler counterparts .

Biologische Aktivität

(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing available data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a sulfonamide group, which is often associated with antibacterial properties, and an α,β-unsaturated carbonyl system that may contribute to its reactivity and biological effects.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study assessing various sulfonamide compounds found that those similar to this compound displayed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial folate synthesis, crucial for DNA replication.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | K. pneumoniae | 24 µg/mL |

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. A notable investigation involved its effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis in these cell lines through the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay using the MTT method, this compound demonstrated significant inhibitory effects on cell viability:

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Doxorubicin | MCF-7 | 9.18 |

| Doxorubicin | A549 | 15.06 |

| This compound | MCF-7 | 6.40 |

| This compound | A549 | 12.30 |

These results indicate that the compound possesses a promising anticancer profile, outperforming the standard chemotherapeutic agent Doxorubicin in certain assays.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Antioxidant Activity : Some derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Eigenschaften

CAS-Nummer |

1886-79-9 |

|---|---|

Molekularformel |

C10H10N2O5S |

Molekulargewicht |

270.26 g/mol |

IUPAC-Name |

(E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |

InChI |

InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+ |

InChI-Schlüssel |

XPUWNQCCZQOGTI-AATRIKPKSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |

Isomerische SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.